

Uracil-5-boronic Acid: A Versatile Fragment for Drug Discovery

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Compound of Interest

Compound Name: *Uracil-5-boronic acid*

Cat. No.: *B1295712*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil-5-boronic acid is a small molecule fragment that holds significant promise in the field of fragment-based drug discovery (FBDD). This compound uniquely combines the structural features of uracil, a key nucleobase, with the reactive potential of a boronic acid moiety. Uracil and its derivatives are known to interact with a wide range of biological targets, including enzymes involved in nucleotide metabolism and signaling pathways.^{[1][2][3][4]} The boronic acid group is a well-established pharmacophore, particularly known for its ability to form reversible covalent bonds with the active site serine residues of proteases, acting as a potent transition-state analog inhibitor.^{[5][6][7][8][9]} This dual functionality makes **Uracil-5-boronic acid** an attractive starting point for the development of novel inhibitors for various enzyme classes.

These application notes provide an overview of the potential applications of **Uracil-5-boronic acid** as a fragment in drug discovery, along with detailed protocols for its synthesis, screening, and validation.

Physicochemical Properties of Uracil-5-boronic Acid

A solid understanding of the physicochemical properties of a fragment is crucial for its effective application in FBDD.

Property	Value	Reference
Molecular Formula	C ₄ H ₅ BN ₂ O ₄	--INVALID-LINK--
Molecular Weight	155.90 g/mol	--INVALID-LINK--
CAS Number	70523-22-7	--INVALID-LINK--
Appearance	Off-white to pale yellow powder	--INVALID-LINK--
Solubility	Soluble in DMSO and methanol	--INVALID-LINK--

Synthesis Protocol: Laboratory Scale Synthesis of Uracil-5-boronic Acid

This protocol describes a common method for the synthesis of **Uracil-5-boronic acid**, adapted from general procedures for the synthesis of uracil derivatives.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials

- 5-Bromouracil
- Bis(pinacolato)diboron (B₂pin₂)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
- Potassium acetate (KOAc)
- 1,4-Dioxane (anhydrous)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography

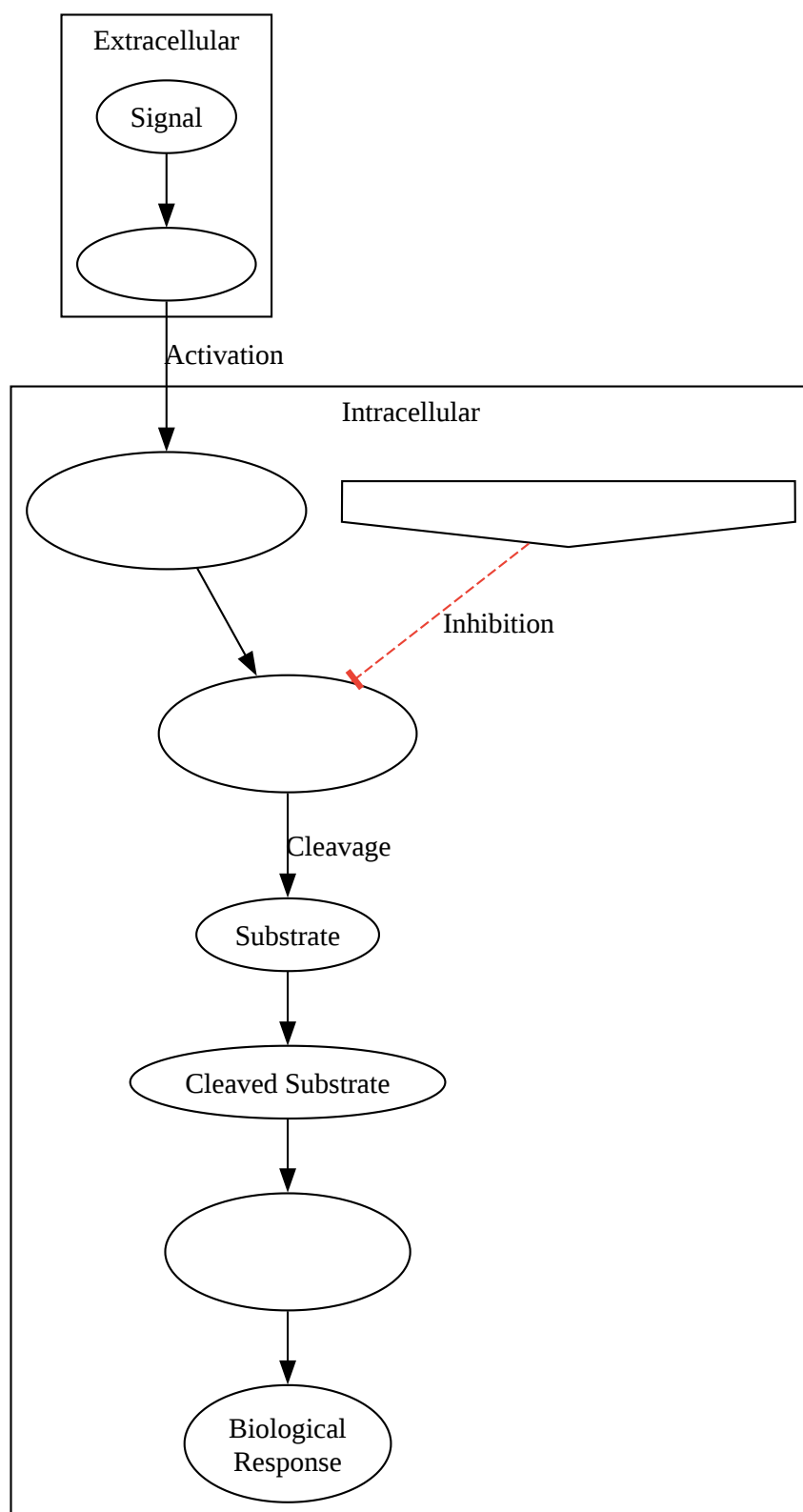
Procedure

- To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromouracil (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 eq), and potassium acetate (3.0 eq).
- Add anhydrous 1,4-dioxane to the flask.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a pad of celite and wash with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- The crude pinacol ester is then hydrolyzed. Dissolve the crude product in a mixture of acetone and 1M HCl.
- Stir the mixture at room temperature for 4-6 hours.
- Remove the acetone under reduced pressure.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude **Uracil-5-boronic acid**.
- Purify the crude product by silica gel column chromatography to obtain pure **Uracil-5-boronic acid**.

Application in Fragment-Based Drug Discovery: Targeting Serine Proteases

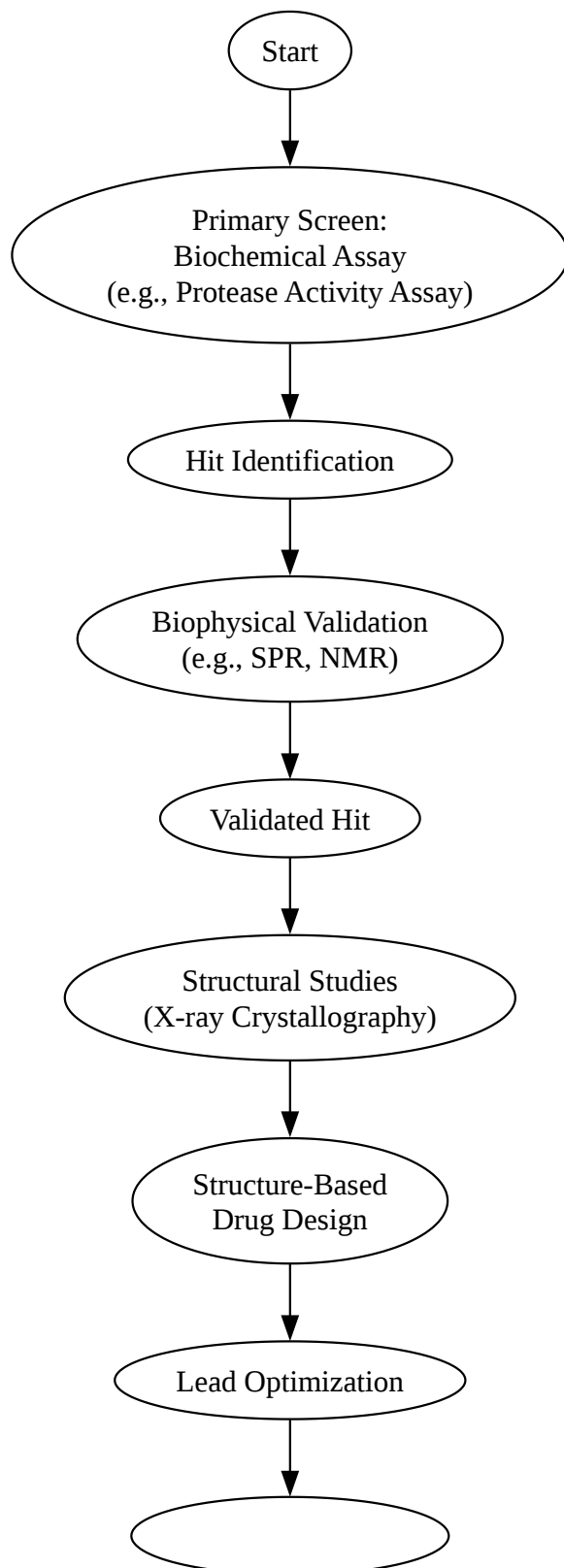
The boronic acid moiety of **Uracil-5-boronic acid** makes it a prime candidate for targeting serine proteases.^{[5][6][7][8][9]} The following sections outline a hypothetical workflow for screening and validating this fragment against a model serine protease.

Hypothetical Signaling Pathway



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Experimental Workflow for Fragment Screening



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Experimental Protocols

Primary Screening: Serine Protease Inhibition Assay

This protocol describes a general enzymatic assay to screen for the inhibitory activity of **Uracil-5-boronic acid** against a model serine protease.

Materials:

- Serine protease of interest
- Fluorogenic or chromogenic substrate specific to the protease
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
- **Uracil-5-boronic acid** stock solution (e.g., 10 mM in DMSO)
- 96-well microplates (black for fluorescence, clear for absorbance)
- Plate reader

Procedure:

- Prepare a serial dilution of **Uracil-5-boronic acid** in the assay buffer. The final concentrations in the assay should typically range from 1 μ M to 1 mM.
- In a 96-well plate, add a fixed amount of the serine protease to each well.
- Add the diluted **Uracil-5-boronic acid** or vehicle control (DMSO) to the wells.
- Incubate the plate at room temperature for 15-30 minutes to allow for binding.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Immediately measure the fluorescence or absorbance at regular intervals for 30-60 minutes using a plate reader.
- Calculate the initial reaction velocities (V_0) from the linear portion of the progress curves.

- Determine the percent inhibition for each concentration of **Uracil-5-boronic acid** compared to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Representative Data:

Compound	Target Protease	IC ₅₀ (μM)
Uracil-5-boronic acid (Hypothetical)	Trypsin	150
Uracil-5-boronic acid (Hypothetical)	Chymotrypsin	250
Known Boronic Acid Inhibitor	Trypsin	10

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a fragment to its target protein.

Materials:

- SPR instrument
- Sensor chip (e.g., CM5)
- Immobilization reagents (e.g., EDC, NHS, ethanolamine)
- Purified target serine protease
- Running buffer (e.g., HBS-EP+)
- **Uracil-5-boronic acid** solutions of varying concentrations

Procedure:

- Immobilize the target serine protease onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of concentrations of **Uracil-5-boronic acid** in the running buffer.
- Inject the different concentrations of **Uracil-5-boronic acid** over the sensor surface, followed by a dissociation phase with running buffer.
- Record the sensorgrams, which show the change in response units (RU) over time.
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_e), and the equilibrium dissociation constant (K_e).

Representative Data:

Fragment	Target Protein	K_e (μM)	k_a (1/Ms)	k_e (1/s)
Uracil-5-boronic acid (Hypothetical)	Serine Protease X	85	1.2×10^3	0.1
Negative Control Fragment	Serine Protease X	>1000	-	-

Structural Studies: X-ray Crystallography

Determining the co-crystal structure of **Uracil-5-boronic acid** bound to the target protein provides invaluable insights for structure-based drug design.

Procedure:

- Crystallization: Set up crystallization trials of the target serine protease in the presence of a molar excess of **Uracil-5-boronic acid** using techniques such as vapor diffusion (sitting or hanging drop).

- **Data Collection:** Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.
- **Structure Solution and Refinement:** Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the protease. Refine the model and build the **Uracil-5-boronic acid** molecule into the observed electron density.

The resulting co-crystal structure would likely reveal the boronic acid forming a covalent bond with the catalytic serine residue in the active site, with the uracil moiety making additional hydrogen bonding or hydrophobic interactions with neighboring residues.

Conclusion

Uracil-5-boronic acid represents a valuable fragment for initiating drug discovery campaigns, particularly against enzyme families such as serine proteases. Its unique combination of a recognition element (uracil) and a reactive warhead (boronic acid) provides a strong foundation for the development of potent and selective inhibitors. The protocols and data presented here, though based on a hypothetical case, provide a robust framework for researchers to explore the potential of this and other similar fragments in their own drug discovery programs.

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